molecular formula C7H7N3O B12509805 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol

Cat. No.: B12509805
M. Wt: 149.15 g/mol
InChI Key: RDWPGTPWZZKZHV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system with a hydroxymethyl (-CH₂OH) substituent at the 6-position. The hydroxymethyl group enhances solubility and bioavailability, making it a valuable intermediate in drug discovery.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-3,5,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWPGTPWZZKZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol are not well-documented in the literature. the scalability of the microwave-mediated synthesis and mechanochemical methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibit Janus kinases (JAK1 and JAK2) . These interactions can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol and related compounds:

Compound Core Structure Substituents Key Biological Activity References
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol Triazolo[1,5-a]pyridine -CH₂OH at C6 Intermediate for drug synthesis
Vactosertib (EW-7197) Triazolo[1,5-a]pyridine-imidazole -CH₂NH(2-fluorophenyl), pyridinyl TGF-β/ALK5 inhibitor (anticancer)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine -NH₂ at C2, -CONHR at C6 Antiproliferative (IC₅₀: 0.5–10 μM)
1-(7-Methyl-triazolo[1,5-a]pyridin-6-yl)ethanone Triazolo[1,5-a]pyridine -COCH₃ at C6, -CH₃ at C7 Antitubulin agent (anticancer)
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Varied aryl/alkyl groups Herbicidal, antiviral
Quinoxalin-6-yl analogs Quinoxaline Replaces triazolo-pyridine core Retains ALK5 inhibition, lower selectivity

Structural and Functional Analysis

  • Core Flexibility: Unlike rigid pyrazolo[1,5-a]pyrimidines, the triazolo[1,5-a]pyridine scaffold allows greater substitution flexibility. For example, the hydroxymethyl group in [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol improves water solubility compared to acetylated analogs (e.g., ethanone derivatives) .
  • Biological Activity: Vactosertib: Incorporates a triazolo-pyridine moiety linked to an imidazole ring, enabling potent TGF-β/ALK5 inhibition (IC₅₀: 10 nM) and antifibrotic activity . Triazolopyrimidine Carboxamides: Exhibit antiproliferative effects against cancer cells (e.g., MCF-7, IC₅₀: 0.5 μM) due to hydrogen bonding via the carboxamide group . Acetylated Derivatives: 1-(7-Methyl-triazolo[1,5-a]pyridin-6-yl)ethanone disrupts microtubule polymerization (IC₅₀: 2.8 μM), highlighting the role of ketone groups in antitubulin activity .

Pharmacological Potential

  • Anticancer Activity: Derivatives like vactosertib and 2-amino-triazolopyrimidines show promise in suppressing breast cancer proliferation (e.g., MDA-MB-231 cells) and radiotherapy-induced fibrosis .
  • Antimicrobial Effects : Triazolo-pyridine hybrids with thiadiazole moieties exhibit broad-spectrum antimicrobial activity (MIC: 4–32 μg/mL) .

Limitations and Challenges

  • Selectivity Issues: Quinoxaline analogs of vactosertib demonstrate reduced kinase selectivity, necessitating further structural optimization .
  • Synthetic Complexity : Multi-component reactions for triazolo-pyridines often yield moderate efficiencies (43–66%), requiring purification via column chromatography .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol is a compound that has garnered attention due to its potential pharmacological properties. This article reviews various studies exploring its biological activity, including its role as an inhibitor of specific kinases and its therapeutic implications in cancer and inflammatory diseases.

Pharmacological Properties

The compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. A study demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibited significant inhibitory activity against ALK5 with an IC50 value of 0.013 μM, indicating high potency and selectivity for this target .

Additionally, the compound has shown promise as an inverse agonist for RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a transcription factor involved in the pathogenesis of autoimmune diseases such as psoriasis. The derivative 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide demonstrated robust inhibition of IL-17A production in vitro and in vivo .

The mechanism by which [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol exerts its biological effects involves selective inhibition of specific kinases. For example:

  • TGF-β Signaling Pathway : Inhibition of ALK5 disrupts the TGF-β signaling cascade that is often upregulated in cancerous tissues.
  • RORγt Modulation : As an inverse agonist of RORγt, it reduces the transcriptional activity associated with inflammatory cytokines.

Case Studies

Several studies have explored the efficacy of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol derivatives in various biological models:

  • Cancer Models : In murine xenograft models, compounds derived from [1,2,4]triazolo[1,5-a]pyridine demonstrated significant tumor regression when combined with standard chemotherapeutics like doxorubicin .
  • Inflammatory Models : In models of psoriasis induced by IL-18/23 in mice, the compound showed a dose-dependent reduction in IL-17A levels, highlighting its potential as a therapeutic agent for autoimmune conditions .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol and its derivatives:

Compound Target IC50 (μM) Effect Model
12bALK50.013Potent inhibitorKinase assay
5aRORγt0.041Inhibits IL-17A productionMouse cytokine model
12b·HClALK5 (in vivo)0.0165Tumor regressionMurine xenograft

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